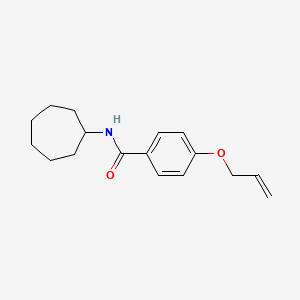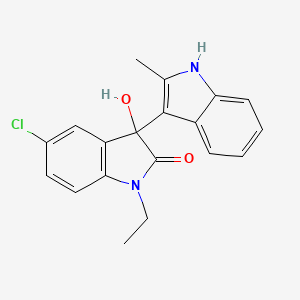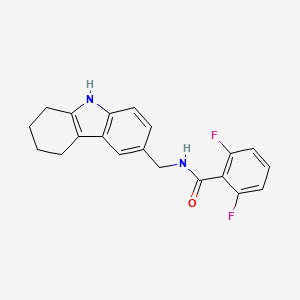
N-(2-propoxyphenyl)-2-thiophenecarboxamide
描述
N-(2-propoxyphenyl)-2-thiophenecarboxamide, commonly known as PPTC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPTC belongs to the class of compounds known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). In recent years, PPTC has been extensively studied for its role in the treatment of various neurological disorders, including Fragile X syndrome, autism spectrum disorders, and schizophrenia.
作用机制
PPTC acts as a positive allosteric modulator of the N-(2-propoxyphenyl)-2-thiophenecarboxamide receptor, which is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal development. PPTC enhances the activity of this compound by increasing the receptor's response to glutamate, a neurotransmitter that plays a crucial role in brain function. This increased activity of this compound leads to the activation of various intracellular signaling pathways that are involved in synaptic plasticity and neuronal development.
Biochemical and Physiological Effects:
PPTC has been shown to have various biochemical and physiological effects on the brain. It enhances the activity of this compound, which leads to increased synaptic plasticity and neuronal development. PPTC has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for neuronal survival and growth. Additionally, PPTC has been shown to improve the function of the GABAergic system, which is involved in regulating neuronal excitability and is implicated in various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of PPTC is its ability to enhance the activity of N-(2-propoxyphenyl)-2-thiophenecarboxamide, which makes it a valuable tool for studying the role of this receptor in various physiological processes. PPTC is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of PPTC is that it is a relatively new compound, and its long-term effects on the brain are not yet fully understood. Additionally, PPTC has been found to have off-target effects on other receptors, which may complicate its use in certain experiments.
未来方向
There are several future directions for research on PPTC. One area of interest is the development of more potent and selective N-(2-propoxyphenyl)-2-thiophenecarboxamide positive allosteric modulators that can be used to study the role of this receptor in various physiological processes. Another area of interest is the investigation of the long-term effects of PPTC on the brain, particularly in the context of its potential therapeutic applications. Finally, the development of PPTC analogs with improved pharmacokinetic properties and reduced off-target effects may also be an area of future research.
科学研究应用
PPTC has been widely studied for its potential therapeutic applications in various neurological disorders. Fragile X syndrome (FXS) is a genetic disorder that causes intellectual disability, behavioral and learning challenges, and various physical characteristics. It has been shown that PPTC can improve the cognitive and behavioral deficits associated with FXS by enhancing the activity of N-(2-propoxyphenyl)-2-thiophenecarboxamide receptors in the brain. PPTC has also been found to be effective in treating the symptoms of autism spectrum disorders (ASD) by improving social behavior and communication skills.
属性
IUPAC Name |
N-(2-propoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-9-17-12-7-4-3-6-11(12)15-14(16)13-8-5-10-18-13/h3-8,10H,2,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCCFAPAOHOJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4405260.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4405269.png)
![8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4405291.png)
![[2-(3-morpholin-4-ylpropoxy)phenyl]methanol hydrochloride](/img/structure/B4405299.png)
![2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4405300.png)
![3,4-dimethoxy-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4405310.png)
![ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate](/img/structure/B4405323.png)


![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4405343.png)
![4-[2-(2-allyl-6-chlorophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4405351.png)
![2-[(3-ethoxybenzoyl)amino]-3-methylbenzoic acid](/img/structure/B4405352.png)